

# A Technical Guide to the Spectroscopic Data of Hosenkoside C

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Hosenkoside C*

Cat. No.: *B10830303*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hosenkoside C**, a baccharane glycoside isolated from the seeds of *Impatiens balsamina*.<sup>[1]</sup> While detailed, raw spectroscopic data is not widely available in public domains, this document synthesizes the reported information and provides expected spectral characteristics based on its chemical class.<sup>[2]</sup>

## Molecular and Physicochemical Properties

**Hosenkoside C** is a complex triterpenoid glycoside with the following properties:

Property	Value	Source
Molecular Formula	C <sub>48</sub> H <sub>82</sub> O <sub>20</sub>	[1][3]
Molecular Weight	979.15 g/mol	[1]
CAS Number	156764-83-9	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO, pyridine, methanol, and ethanol	[2][4]

## Spectroscopic Data Summary

The structural elucidation of **Hosenkoside C** relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

NMR spectroscopy is the most powerful tool for the complete structural assignment of **Hosenkoside C**. [2] While specific chemical shifts are not publicly detailed, the general features can be inferred from its structure.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data Characteristics for **Hosenkoside C**

Data Type	Region/Signal Type	Expected Chemical Shift (ppm)	Description
$^1\text{H}$ NMR	Methyl groups	~0.7 - 1.5	Multiple singlet signals characteristic of the triterpenoid core.
Aliphatic protons	~1.0 - 2.5	Complex overlapping multiplets from the steroidal backbone.	
Oxygen-bearing methines	~3.0 - 5.5	Signals for protons attached to carbons bearing hydroxyl or ether linkages, including anomeric protons of the sugar moieties.	
Olefinic protons	~5.0 - 5.5	Protons on the carbon-carbon double bond within the aglycone.	
$^{13}\text{C}$ NMR	Aliphatic carbons	~15 - 60	Numerous signals for the methyl, methylene, and methine carbons of the triterpenoid skeleton.
Oxygen-bearing carbons	~60 - 110	Signals for carbons in the sugar units and those attached to hydroxyl groups in the aglycone. This includes anomeric carbons typically found around 100-105 ppm.	

---

Olefinic carbons	~120 - 140	Signals for the $sp^2$ hybridized carbons of the double bond.
------------------	------------	---

---

Two-dimensional NMR experiments are crucial for establishing the connectivity and stereochemistry of **Hosenkoside C**.<sup>[2]</sup> The following techniques have been instrumental:

- $^1H$ - $^1H$  COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the aglycone and the sugar units.<sup>[2][4]</sup>
- HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): To establish direct one-bond correlations between protons and their attached carbons.<sup>[2][4]</sup>
- HMBC (Heteronuclear Multiple-Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the different structural fragments, including the glycosidic linkages.<sup>[4]</sup>
- ROESY/NOESY (Rotating frame/Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing crucial information for assigning the relative stereochemistry.<sup>[2][4]</sup>
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, useful for characterizing the individual sugar moieties.<sup>[4]</sup>

IR spectroscopy is used to identify key functional groups present in the molecule.<sup>[2]</sup>

Table 2: Expected Infrared (IR) Absorption Bands for **Hosenkoside C**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400 (broad)	O-H stretching	Indicates the presence of multiple hydroxyl groups in the aglycone and sugar moieties. [2]
~2900	C-H stretching	Corresponds to the aliphatic parts of the molecule.[2]
1000-1100 (strong)	C-O stretching	Characteristic of the numerous alcohol and ether linkages within the glycosidic structure. [2]

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and sequencing the glycan chains.[2]

Table 3: Mass Spectrometry (MS) Data for **Hosenkoside C**

Technique	Ion/Fragment	Observed m/z	Description
HRMS	[M+H] <sup>+</sup> or [M+Na] <sup>+</sup>	~979.15	Provides a highly accurate mass measurement to confirm the molecular formula (C <sub>48</sub> H <sub>82</sub> O <sub>20</sub> ). [2]
MS/MS	Aglycone Fragment	381	A key diagnostic ion in positive ion mode corresponding to the Hosenkol C aglycone after the loss of sugar units.[2]
Neutral Losses	-	Fragmentation typically involves the sequential loss of the sugar moieties.[2]	

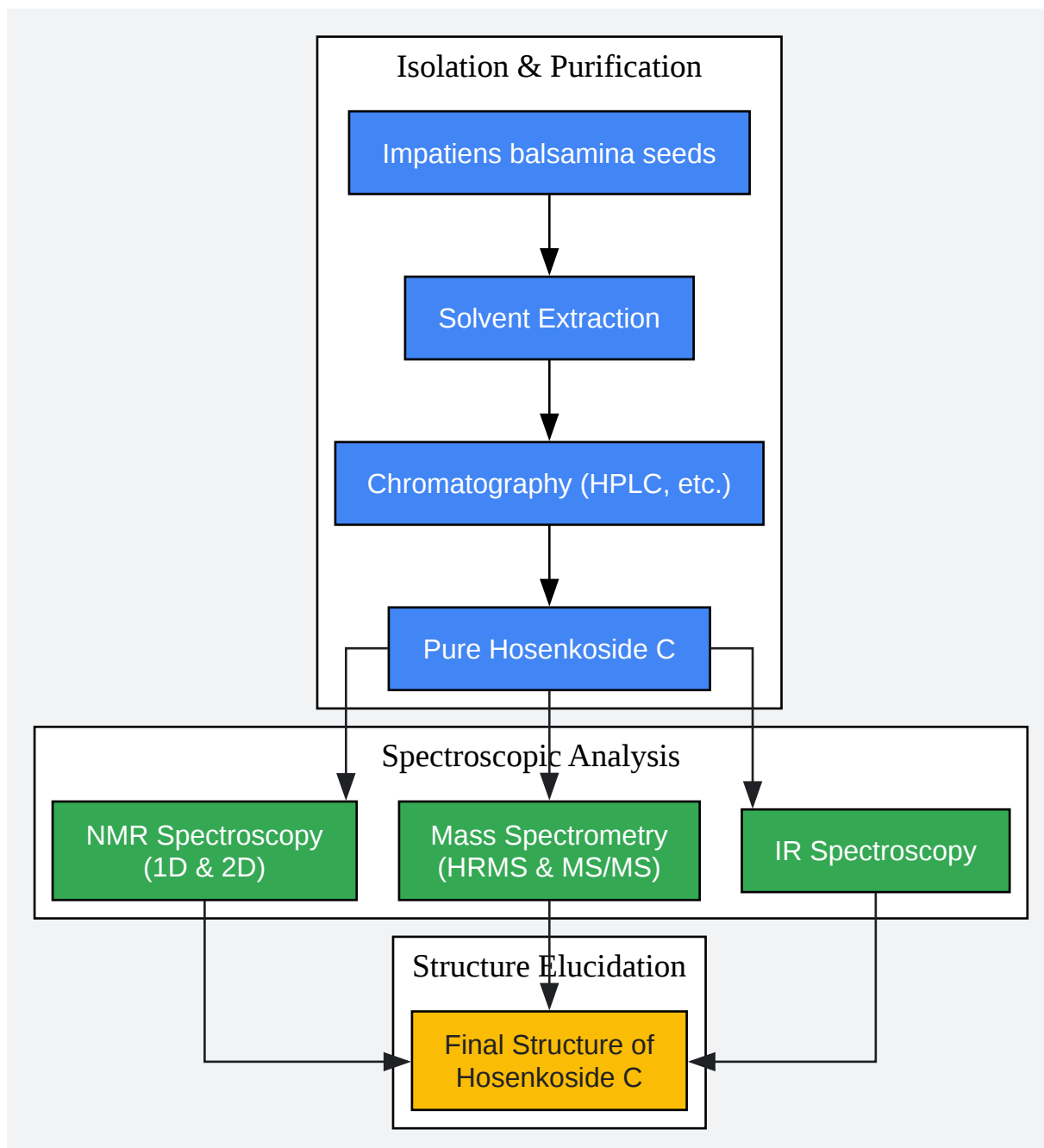
## Experimental Protocols

**Hosenkoside C** is primarily isolated from the seeds of *Impatiens balsamina*. The general procedure is as follows:

- Extraction: The dried and powdered seeds are extracted with a polar solvent such as methanol or ethanol.[2]
- Chromatographic Separation: The crude extract undergoes a series of chromatographic steps for purification. These may include:
  - Column Chromatography: Using silica gel or other stationary phases with a gradient elution system (e.g., chloroform-methanol-water).[2]
  - High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition technique to avoid irreversible adsorption.[2]

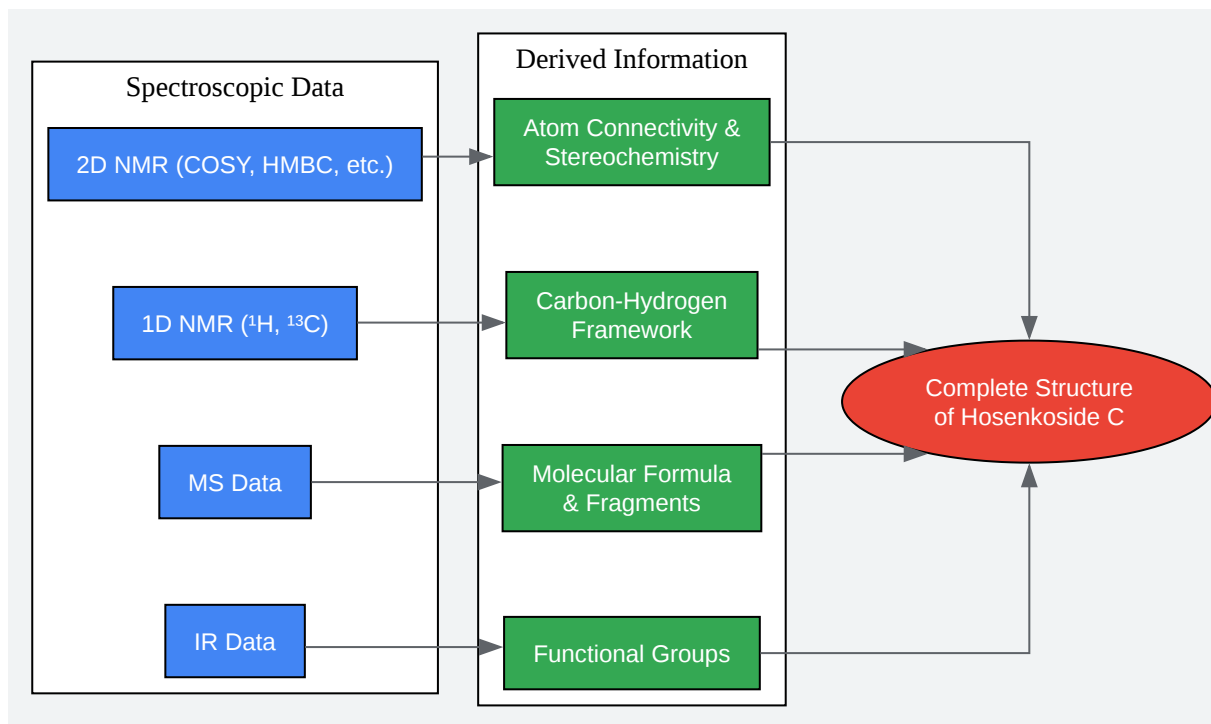
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final purification step using a C18 column with a mobile phase gradient, often acetonitrile and water, to achieve high purity.<sup>[2]</sup>
- NMR Spectroscopy: 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC, ROESY) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly methanol- $d_4$ , DMSO- $d_6$ , or pyridine- $d_5$ . Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
- IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
- Mass Spectrometry: High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. Tandem MS (MS/MS) experiments are performed to induce fragmentation and analyze the resulting ions.

## Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic analysis of **Hosenkoside C**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data in elucidating the structure of **Hosenkoside C**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 2. [Hosenkoside C | Benchchem](https://www.benchchem.com) [benchchem.com]
- 3. [CAS 156764-83-9 | Hosenkoside C](https://www.phytopurify.com) [phytopurify.com]

- [4. Hosenkoside K | CAS:160896-49-1 | Manufacturer ChemFaces \[chemfaces.com\]](#)
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Hosenkoside C]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10830303/docs#a-technical-guide-to-the-spectroscopic-data-of-hosenkoside-c\]](https://www.benchchem.com/product/b10830303/docs#a-technical-guide-to-the-spectroscopic-data-of-hosenkoside-c)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)